(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKKAEAOTSMLNW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357476 | |
| Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163438-05-9 | |
| Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Catalyst Design and Reaction Mechanism
The foundational step in synthesizing (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the production of (R)-1-(1-naphthyl)ethylamine. Patents CN105294449A and CN105294449B disclose a method using chiral ruthenium complexes to catalyze the asymmetric reduction of 1-(1-naphthyl)ethanone oxime with ammonium formate. The catalyst, chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), induces hydrogen transfer from ammonium formate to the oxime substrate, yielding the (R)-enantiomer with up to 96.3% enantiomeric excess (ee).
The reaction proceeds via a concerted metal-ligand bifunctional mechanism, where the ruthenium center coordinates the oxime, while the chiral diamine ligand directs stereoselective hydride transfer. This pathway minimizes racemization and side reactions, ensuring high chiral fidelity.
Optimization of Reaction Parameters
Key parameters influencing the reduction include:
-
Catalyst Loading : A substrate-to-catalyst molar ratio of 50:1 achieves optimal activity without compromising enantioselectivity.
-
Solvent : Dimethylformamide (DMF) is preferred due to its ability to solubilize both the oxime and ammonium formate while stabilizing the ruthenium catalyst.
-
Temperature : Reactions conducted at room temperature (25°C) provide balanced reaction rates and stereocontrol, avoiding thermal degradation of the catalyst.
Table 1 summarizes results from representative examples in the patent literature:
| Example | Substrate (mol) | Catalyst (mol) | NH₄HCO₂ (mol) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 0.50 | 0.01 | 1.50 | 92 | 96.2 |
| 5 | 0.30 | 0.01 | 0.90 | 96 | 96.3 |
| 7 | 0.30 | 0.01 | 0.90 | 96 | 96.1 |
Data derived from CN105294449A.
Acylation of (R)-1-(1-Naphthyl)ethylamine with Phthalic Anhydride
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 166°C (decomposition). Chiral purity is confirmed using high-performance liquid chromatography (HPLC) with a chiral stationary phase, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity.
Scalability and Industrial Relevance
Kilogram-Scale Production
The patented asymmetric reduction method has been demonstrated on multi-gram scales with consistent yields (>90%) and enantioselectivity (>96% ee). For instance, Example 5 describes the synthesis of 49.31 g of (R)-1-(1-naphthyl)ethylamine from 55.5 g of oxime, highlighting the process’s scalability.
Comparative Analysis of Alternative Routes
Chiral Pool Synthesis
Deriving (R)-1-(1-naphthyl)ethylamine from naturally occurring chiral precursors (e.g., amino acids) is theoretically feasible but impractical due to the structural complexity of the naphthyl group.
Applications and Derivatives
Analyse Chemischer Reaktionen
®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Role as a Chiral Intermediate
(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid serves as a chiral resolving agent in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in the resolution of racemic mixtures, facilitating the production of enantiomerically pure drugs. For example, it has been used in the synthesis of the analgesics ropivacaine and levobupivacaine, which are important for their anesthetic properties .
2. Inhibitors of Protein Tyrosine Phosphatases
Research indicates that this compound can act as an inhibitor of specific protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation. Studies involving TC-PTP-deficient mice have highlighted the potential therapeutic implications of using this compound to modulate signaling pathways associated with cancer and other diseases .
3. Anti-inflammatory Properties
As a chiral nonsteroidal anti-inflammatory drug, this compound exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators. This property makes it a candidate for treating inflammatory conditions .
Agricultural Applications
1. Herbicide Functionality
This compound has been identified as an auxin polar transport inhibitor, which positions it as a potential herbicide. Its ability to disrupt auxin transport can lead to growth inhibition in target weed species, providing an effective means of weed management in agricultural settings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Ropivacaine
In a study focused on the synthesis of ropivacaine, this compound was utilized as a resolving agent to achieve high enantiomeric purity. The process involved the use of racemic mixtures and demonstrated significant yield improvements when employing this compound compared to traditional methods .
Case Study 2: Anti-inflammatory Activity Assessment
A series of experiments were conducted to evaluate the anti-inflammatory properties of this compound. The results indicated that the compound effectively reduced inflammation markers in animal models, suggesting its potential use in clinical settings for treating inflammatory diseases .
Wirkmechanismus
The mechanism of action of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves its interaction with specific molecular targets in the body. As a nonsteroidal anti-inflammatory drug, it likely inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This leads to a decrease in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
N-(1-Naphthyl)phthalamic Acid (NPA)
- CAS : 132-66-1
- Molecular Formula: C₁₈H₁₃NO₃
- Molecular Weight : 291.30 g/mol .
- Structure : Lacks the ethyl group and chiral center present in the target compound.
- Key Differences: NPA is non-chiral and simpler in structure, missing the (R)-1-(1-naphthyl)ethyl group. Biological Role: A well-characterized auxin transport inhibitor (ATI) that induces pseudonodule formation in legumes (e.g., alfalfa, sweetclover) by disrupting auxin signaling .
(R)-(+)-N-(1-Phenylethyl)phthalamic Acid
- CAS : 21752-35-2
- Molecular Formula: C₁₆H₁₅NO₃
- Molecular Weight : 269.30 g/mol .
- Structure : Substitutes the naphthyl group with a phenyl group.
- Key Differences :
Cinacalcet Hydrochloride
Physical and Chemical Properties
| Property | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | NPA | (R)-(+)-N-(1-Phenylethyl)phthalamic acid |
|---|---|---|---|
| Melting Point (°C) | Not reported | 187 | 128 |
| Solubility | Insoluble in water | Insoluble in water | Soluble in ethanol |
| Molecular Weight | 319.35 | 291.30 | 269.30 |
| Stereochemistry | R-configuration | None | R-configuration |
| Safety Hazards | H315, H319, H335 | H402 (aquatic toxicity) | H315, H319, H335 |
- Solubility: Both the target compound and NPA are water-insoluble, limiting their use to non-aqueous systems. The phenyl variant’s ethanol solubility broadens its utility in organic synthesis .
Biologische Aktivität
(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) recognized for its potential therapeutic applications, particularly in treating inflammatory conditions. This compound, with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol, exhibits unique biological activities that warrant detailed exploration.
The compound is characterized by its optical activity and plays a significant role in biochemical reactions. It is involved in the synthesis of α-amino acids and participates in enantioselective reductions of ketones to nitroolefins. The molecular mechanism of action primarily involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation and alterations in gene expression.
| Property | Value |
|---|---|
| Molecular Formula | C20H17NO3 |
| Molecular Weight | 319.35 g/mol |
| Chiral Configuration | Yes |
| Solubility | Organic solvents |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Studies have shown its potential to modulate inflammatory pathways, suggesting its utility in clinical applications .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways and cellular metabolism. It has been observed to alter gene expression profiles in various cell types, indicating a broader impact on cellular physiology.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
- Study on Inflammatory Response : A study demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential role in cancer therapeutics .
Table 2: Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Anti-inflammatory effects | Reduced cytokine production in macrophages |
| Cytotoxicity against cancer cells | Selective cytotoxicity observed |
| Mechanism of action | Inhibition of specific signaling pathways |
Metabolic Pathways
This compound interacts with various metabolic pathways, particularly those involving ω-amine transaminase. This interaction contributes to the synthesis of α-amino acids and may influence metabolic processes related to inflammation and cellular growth.
Comparison with Similar Compounds
When compared to other compounds with similar structures, this compound stands out due to its specific chiral configuration and enhanced anti-inflammatory properties. For instance:
- Naphthaleneacetic Acid : Used primarily in plant growth regulation.
- Phenylephrine Hydrochloride : A chiral compound with different pharmacological effects.
- 2-Phenylcyclopropane-1-carboxylic Acid : Shares structural motifs but differs significantly in biological activity.
Q & A
Q. How is (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid identified and characterized in laboratory settings?
Methodological Answer:
- Chemical Identification : Use CAS Registry Number 163438-05-9 (for the (R)-(-)-enantiomer) and molecular formula C₂₀H₁₇NO₃ (molecular weight: 319.35 g/mol) for unambiguous identification .
- Analytical Techniques : Confirm purity (>99%) via HPLC and structural validation using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) .
- Physical Properties : The compound is a white-to-gray crystalline powder with a melting point of ~187°C and low solubility in water but moderate solubility in polar organic solvents (e.g., ethanol, acetone) .
Q. What are the safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Use in a fume hood with adequate ventilation .
- Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Q. What is the role of this compound in auxin transport inhibition?
Methodological Answer:
- Mechanism : It blocks polar auxin transport by binding to auxin efflux carriers (e.g., PIN proteins), disrupting auxin gradient formation critical for plant development .
- Experimental Validation : Apply at 10–100 µM concentrations in plant growth media or via root immersion. Monitor auxin distribution using radiolabeled indole-3-acetic acid (IAA) or transgenic reporters (e.g., DR5::GUS) .
Advanced Research Questions
Q. How to design experiments to study pseudonodule induction in non-nodulating plant mutants?
Methodological Answer:
- Plant Material : Use Melilotus alba (white sweetclover) sym mutants (e.g., sym-1 or sym-3 alleles) blocked in early nodulation stages .
- Treatment Protocol : Apply 50 µM this compound to roots for 4 weeks. Include controls treated with auxin analogs (e.g., 2,4-D) or transport inhibitors (e.g., TIBA) for comparison .
- Analysis : Section roots longitudinally and stain with toluidine blue or hematoxylin to visualize cortical cell divisions (Figure 3 in ). Quantify pseudonodule frequency and validate ENOD2 expression via RT-PCR or in situ hybridization (Figure 4 in ).
Q. How does the compound’s efficacy vary across plant species or genetic backgrounds?
Methodological Answer:
- Comparative Studies : Test responsiveness in legumes (e.g., Medicago truncatula) versus non-legumes (e.g., Arabidopsis). Use mutants with altered auxin signaling (e.g., axr1, pin1) .
- Dose-Response Curves : Evaluate pseudonodule formation at 1–200 µM concentrations. Note species-specific thresholds; e.g., Melilotus alba responds at 50 µM, while Arabidopsis may require higher doses .
- Data Interpretation : Corrogate results with auxin biosensor lines (e.g., DII-VENUS) to quantify auxin redistribution dynamics .
Q. How to resolve contradictions in reported auxin transport inhibition mechanisms?
Methodological Answer:
- Hypothesis Testing : Compare direct carrier binding (e.g., via surface plasmon resonance) versus indirect effects on cytoskeletal dynamics (e.g., using microtubule inhibitors like oryzalin) .
- Cross-Validation : Replicate studies in divergent models (e.g., root hair vs. shoot apical meristem systems). Use mutant complementation assays to isolate genetic dependencies .
- Data Integration : Reconcile conflicting results by adjusting experimental conditions (e.g., pH, temperature) that influence carrier protein conformation .
Q. What novel applications exist beyond auxin transport studies?
Methodological Answer:
- Chemical Synthesis : Explore its use as a chiral auxiliary in asymmetric synthesis due to its enantiomeric purity (>98% ee) .
- Ecotoxicology : Assess aquatic toxicity (H402 hazard) via OECD Test Guideline 201 using Daphnia magna or algae .
- Drug Discovery : Screen for antimicrobial or anticancer activity using disk diffusion assays or cytotoxicity panels (e.g., NCI-60) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
